(R)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
CAS No.: 1228557-50-3
Cat. No.: VC8060888
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228557-50-3 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | (2R)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
| Standard InChI Key | KLVVTGRHRBWUAO-LLVKDONJSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central α-carbon bonded to a 3-methylphenyl (m-tolyl) group, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol . The (R)-configuration at the α-carbon ensures enantiomeric purity, critical for applications in stereoselective synthesis.
Key Structural Features:
-
Boc Group: The tert-butoxycarbonyl moiety provides steric protection for the amino group, enhancing stability during synthetic manipulations .
-
m-Tolyl Substituent: The meta-methylphenyl group introduces hydrophobicity and influences conformational preferences in peptide backbones .
-
Carboxylic Acid: Enables conjugation via amide bond formation or esterification .
The IUPAC name is (2R)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, with synonyms including Boc-(R)-2-amino-2-(3-methylphenyl)acetic acid and (R)-(tert-butoxycarbonyl)aminoacetic acid .
Spectroscopic Identification
-
IR Spectroscopy: Characteristic peaks include 1728 cm⁻¹ (ester C=O) and 1681 cm⁻¹ (Boc C=O) .
-
NMR: ¹H NMR (CDCl₃) displays signals for the Boc tert-butyl group (δ 1.43 ppm, s), m-tolyl aromatic protons (δ 6.8–7.2 ppm), and α-methine proton (δ 4.3 ppm, d) .
-
MS: High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 266.1392 .
Synthesis and Manufacturing
Enantioselective Synthesis
The compound is typically synthesized via nucleophilic substitution or asymmetric catalysis:
Method 1: Nucleophilic Substitution of Triflates
Chiral triflate esters react with Boc-protected amines under mild conditions. For example:
-
Reagents: (R)-triflate ester, 4-Boc-aminopiperidine, triethylamine (TEA) in dichloromethane (DCM) at −50°C .
-
Mechanism: Stereoinversion at the α-carbon via an SN2 pathway ensures retention of configuration .
Method 2: Catalytic Asymmetric Addition
Copper(I)-BINOL complexes catalyze the addition of diethylzinc to nitroolefins, followed by Boc protection :
Comparative Synthetic Routes
| Method | Reagents | Yield (%) | e.e. (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | TEA, DCM, −50°C | 74–84 | >95 | |
| Asymmetric Catalysis | Cu(I)-BINOL, Et₂Zn | 72–98 | 95 | |
| Meldrum’s Acid Route | EDC·HCl, DMAP, DMF·DMA | 48–81 | N/A |
The Meldrum’s acid approach, while efficient for scale-up, lacks stereocontrol and requires chiral resolution .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.1 mg/mL); highly soluble in DMSO (50 mg/mL) and DCM .
-
Storage: Stable at −20°C for 1 month or −80°C for 6 months under inert atmosphere .
-
pKa: Carboxylic acid (≈2.5) and Boc-protected amine (≈10.2) .
Crystallographic Data
Single-crystal X-ray analysis reveals:
-
Crystal System: Monoclinic, space group P2₁.
-
Hydrogen Bonding: Intermolecular O–H···O bonds between carboxylic acids (2.68 Å) .
Applications in Organic Synthesis
Peptide Backbone Modification
Incorporating the m-tolyl-Boc-amino acid into peptides enhances:
-
Hydrophobicity: Improves membrane permeability in drug candidates .
-
Conformational Restriction: Stabilizes β-turn structures in macrocycles .
Example: Synthesis of Discobahamin A analogs via Passerini macrocyclization, where the Boc group is selectively deprotected post-cyclization .
Pharmaceutical Intermediates
-
SYR-322 (Diabetes Drug): Intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors .
-
BI 1356 (Anticancer Agent): Used in kinase inhibitor scaffolds .
Chiral Auxiliaries
The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume